molecular formula C21H25ClN2O2 B2907645 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide CAS No. 1448065-01-7

3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide

Katalognummer B2907645
CAS-Nummer: 1448065-01-7
Molekulargewicht: 372.89
InChI-Schlüssel: GUZNESMBVHJCCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide, also known as BCT-197, is a novel small-molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and its potential application in cancer therapy has generated significant interest in the scientific community.

Wirkmechanismus

3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide is a selective inhibitor of the protein HSP90, which is involved in the stabilization and folding of various proteins that are critical for cancer cell survival and growth. By inhibiting HSP90, 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide disrupts the function of these proteins and induces apoptosis (programmed cell death) in cancer cells. 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide has also been shown to inhibit the activation of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide has been shown to induce apoptosis in cancer cells, while having minimal effect on normal cells. It has also been reported to inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis. 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it useful for in vitro and in vivo studies. It has also been reported to have low toxicity in animal models, which is important for safety considerations in lab experiments. However, 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations need to be addressed in further studies.

Zukünftige Richtungen

There are several future directions for the development of 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide as a therapeutic agent. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide in animal models of cancer. Clinical trials will be needed to determine the optimal dose and schedule of administration of 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide in humans. In addition, the potential use of 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide in combination with other cancer therapies, such as immunotherapy, should be explored. Finally, further studies are needed to understand the molecular mechanisms underlying the anti-cancer effects of 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide, which will provide insights into the development of new cancer therapies.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide is a novel small-molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. Its selective inhibition of HSP90 and its favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent. Further studies are needed to optimize the synthesis method, evaluate the safety and efficacy of 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide in animal models and humans, and understand the molecular mechanisms underlying its anti-cancer effects.

Synthesemethoden

The synthesis of 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide involves a multistep process that starts with the reaction of 3-chlorobenzaldehyde and 4-(4-methoxypiperidin-1-yl)aniline to form the intermediate product. This intermediate is then reacted with 3-bromopropionyl chloride to yield the final product, 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide. The synthesis of 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide has been optimized to improve the yield and purity of the compound, and it has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and paclitaxel, in killing cancer cells. In addition, 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide has been reported to inhibit tumor growth in animal models of cancer, suggesting its potential as a therapeutic agent.

Eigenschaften

IUPAC Name

3-(3-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-26-20-11-13-24(14-12-20)19-8-6-18(7-9-19)23-21(25)10-5-16-3-2-4-17(22)15-16/h2-4,6-9,15,20H,5,10-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZNESMBVHJCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.